molecular formula C24H19Cl2NO B15008563 N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

Cat. No.: B15008563
M. Wt: 408.3 g/mol
InChI Key: KISIWYKVWMQNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and an ethanoanthracene moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to fit into binding pockets of target molecules, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its ethanoanthracene moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C24H19Cl2NO

Molecular Weight

408.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C24H19Cl2NO/c1-13-21-15-6-2-4-8-17(15)23(18-9-5-3-7-16(18)21)22(13)24(28)27-14-10-11-19(25)20(26)12-14/h2-13,21-23H,1H3,(H,27,28)

InChI Key

KISIWYKVWMQNCM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.